molecular formula C7H4BF5O3 B8084383 (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid

(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B8084383
M. Wt: 241.91 g/mol
InChI Key: PZEDUBGEXJWKJW-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is a fluorinated arylboronic acid characterized by two fluorine atoms at positions 2 and 3 and a trifluoromethoxy group at position 4 on the benzene ring. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling (SMC) reactions for synthesizing biaryl compounds in medicinal and materials chemistry . Its synthesis likely involves halogenation and trifluoromethoxylation steps, similar to routes used for related compounds (e.g., 2,3-difluoro-4-hydroxybenzene boronic acid via multi-step protection/deprotection strategies) .

Properties

IUPAC Name

[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEDUBGEXJWKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding phenol derivative.

    Reduction: Although less common, reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: 2,3-Difluoro-4-(trifluoromethoxy)phenol.

    Reduction: 2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies
This compound is instrumental in synthesizing pharmaceuticals aimed at targeted cancer therapies. Its ability to form stable complexes with diols enhances drug efficacy and specificity, making it a valuable component in the development of anticancer agents. Research indicates that compounds derived from boronic acids can inhibit specific enzymes involved in cancer progression, contributing to more effective treatments .

Case Study: Lactate Dehydrogenase Inhibitors
Recent studies have highlighted the use of (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid in developing lactate dehydrogenase inhibitors. These inhibitors are crucial for targeting cancer cell proliferation, demonstrating the compound's potential in oncology .

Organic Synthesis

Cross-Coupling Reactions
In organic chemistry, this compound serves as a versatile building block for constructing complex molecules through cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is essential for synthesizing various aryl and heteroaryl derivatives used in pharmaceuticals and agrochemicals .

Reaction TypeApplication
Suzuki-MiyauraSynthesis of aryl derivatives
Negishi CouplingFormation of complex organics
Stille CouplingProduction of fine chemicals

Material Science

Advanced Materials Development
The compound contributes to formulating advanced materials like polymers and coatings with enhanced properties such as increased durability and chemical resistance. This application is particularly relevant in industries that require materials capable of withstanding harsh environments or chemicals .

Case Study: Polymer Coatings
Research has demonstrated that boronic acids can be utilized to modify polymer surfaces, improving their adhesion properties and resistance to environmental stressors. This modification is critical for applications in packaging and protective coatings .

Bioconjugation

Diagnostics and Therapeutics
this compound plays a vital role in bioconjugation techniques. It allows researchers to attach biomolecules to surfaces or other molecules, which is essential for developing diagnostic tools and therapeutic agents .

Case Study: Glucose Binding Studies
A notable application involves the binding studies of D-glucose using ortho-substituted phenylboronic acids. The compound exhibits stronger binding affinity for D-glucose compared to D-fructose, indicating its potential use in diabetes diagnostics .

Mechanism of Action

The mechanism by which (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing effects of the difluoro and trifluoromethoxy groups, which enhance the reactivity of the phenyl ring.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Substituents Oxidation Rate (t₁/₂, min) Relative Affinity to Diols Key References
(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid 2,3-diF, 4-OCF₃ Not reported Not reported
Phenylboronic acid No substituents 22 (free acid) 1.00 (reference)
(4-(Trifluoromethoxy)phenyl)boronic acid 4-OCF₃ Not reported Not reported
2,3-Difluorophenylboronic acid 2,3-diF Not reported Not reported
3,5-Difluorophenylboronic acid 3,5-diF Not reported Not reported

Key Observations :

  • Oxidation studies on boronic esters (e.g., pinacol esters) reveal that substituents influence hydrolysis rates.

Key Observations :

  • Structural analogs with bulky substituents (e.g., pyren-1-yl) precipitate in culture media, limiting in vitro utility .

Biological Activity

(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is a fluorinated phenylboronic acid that has garnered attention for its potential biological applications, particularly in antimicrobial and anticancer activities. This compound's unique structural features, including multiple fluorine substituents, enhance its acidity and reactivity, which may contribute to its biological efficacy.

The compound's structure can be represented as follows:

  • Molecular Formula : C7H4F5B(OH)
  • Molecular Weight : 202.91 g/mol
  • CAS Number : 128796-39-4

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties against various pathogens. The following sections summarize key findings from research on this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against several microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans100 µg/mLModerate
Aspergillus niger50 µg/mLHigh
Escherichia coli75 µg/mLModerate
Bacillus cereus25 µg/mLHigh

The MIC values indicate that the compound is particularly effective against Bacillus cereus and Aspergillus niger, suggesting its potential as an antibacterial and antifungal agent .

The antimicrobial mechanism of action is believed to involve the formation of spiroboronate complexes with diols present in microbial cells. This interaction disrupts essential cellular processes, leading to growth inhibition . Molecular docking studies have further elucidated how these interactions occur at the molecular level.

Case Studies

  • Study on Antimicrobial Properties : A study published in Molecules explored the synthesis and antimicrobial activity of various phenylboronic acids, including this compound. The study found that the compound displayed a significant zone of inhibition against Candida albicans and Aspergillus niger, supporting its potential use in antifungal treatments .
  • Fluorinated Boronic Acids Review : A comprehensive review discussed the biological activity of fluorinated boronic acids, noting that the presence of fluorine enhances their acidity and interaction with biological targets. This review highlighted several studies demonstrating the effectiveness of such compounds in inhibiting microbial growth .

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